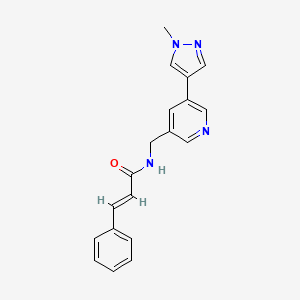
N-((5-(1-メチル-1H-ピラゾール-4-イル)ピリジン-3-イル)メチル)シンナムアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step procedure. For instance, the synthesis of “N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine” involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .科学的研究の応用
リーシュマニア症に対する活性
リーシュマニア症は、ネglected tropical disease(顧みられない熱帯病)の一種で、世界中で何百万人もの人々に影響を与えています。リーシュマニア症の原因となるリーシュマニア原虫は、サシチョウバエの刺し傷によって感染します。 最近の研究では、ヒドラジン結合ピラゾール類、特に注目すべき本化合物は、強力なリーシュマニア症に対する活性を示すことが明らかになりました 。特に、化合物13は、ミルテフォシンやアムホテリシンBデオキシコレートなどの標準的な薬剤を上回る、優れた前鞭毛体に対する活性を示しました。分子ドッキング研究により、リーシュマニア原虫に対するその有効性がさらに裏付けられました。
マラリアに対する可能性
マラリアは、蚊によって媒介されるマラリア原虫によって引き起こされるもので、世界的な深刻な健康問題となっています。既存のマラリア治療薬は、薬剤耐性などの課題に直面しています。しかし、化合物14や15などのヒドラジン結合ピラゾール誘導体は、マラリア原虫ベルギー株の増殖を阻害する可能性を示しています。 化合物15は、90.4%という印象的な抑制率を達成しました .
がん研究
ピラゾール誘導体は、がん研究でも注目を集めています。例えば、化合物21は、HCT116細胞株およびMCF-7細胞株に対して、有意な抗がん効果を示しました。 これは、Aurora-Aキナーゼを阻害し、標的型がん治療のための潜在的な候補となる可能性があります .
イメージング剤
研究者たちは、ピラゾール系化合物をイメージング剤として使用することを検討しています。特に、炭素-11標識誘導体である5-(1-メチル-1H-ピラゾール-4-イル)-N-(2-メチル-5-(3-(トリフルオロメチル)ベンザミド)フェニル)ニコチンアミド(化合物5)は、コロニー刺激因子-1レセプター(CSF-1R)のPETイメージングのために設計されました。 CSF-1Rは、グリオーマにおける腫瘍関連マクロファージおよびミクログリアに対する有望な薬物標的です .
キナーゼ阻害
抗がん特性について先に述べた化合物21は、Aurora-Aキナーゼも阻害します。 キナーゼ阻害剤は、異常なシグナル伝達経路を阻害することにより、がん治療において重要な役割を果たします .
位置選択的合成
N-(6-クロロ-3-ニトロピリジン-2-イル)-5-(1-メチル-1H-ピラゾール-4-イル)イソキノリン-3-アミンの合成は、Buchwald-Hartwigアリルアミノ化を含む3段階のプロセスで行われます。 この位置選択的なアプローチは、薬剤設計におけるさらなる研究の可能性を示しています .
作用機序
Target of Action
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is a potent activator of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound interacts with NAMPT, enhancing its activity . This results in an increase in the production of NAD+, a crucial coenzyme in redox reactions .
Biochemical Pathways
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide affects the NAD+ salvage pathway by increasing the activity of NAMPT . This leads to an increase in NAD+ levels, which can affect various downstream processes, including energy metabolism, DNA repair, cell survival, and aging .
Pharmacokinetics
It’s known that the compound’s activity can be modulated by adjusting its lipophilicity . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability may be influenced by its lipophilicity .
Result of Action
The activation of NAMPT by N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide and the subsequent increase in NAD+ levels can have various molecular and cellular effects. These include enhanced energy metabolism, improved DNA repair mechanisms, increased cell survival, and potential effects on lifespan due to the role of NAD+ in aging processes .
Action Environment
The action, efficacy, and stability of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide can be influenced by various environmental factors. For instance, the compound’s activity can be modulated by adjusting its lipophilicity . This suggests that factors affecting lipophilicity, such as the presence of lipids or other organic molecules, could potentially influence the compound’s action .
生化学分析
Biochemical Properties
Pyrazole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . The specific enzymes, proteins, and other biomolecules that N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide interacts with are not currently known.
Cellular Effects
It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism, as is common with many bioactive compounds .
Molecular Mechanism
The molecular mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide is not currently known. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(E)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-23-14-18(13-22-23)17-9-16(10-20-12-17)11-21-19(24)8-7-15-5-3-2-4-6-15/h2-10,12-14H,11H2,1H3,(H,21,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLWZVSCEBKISS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
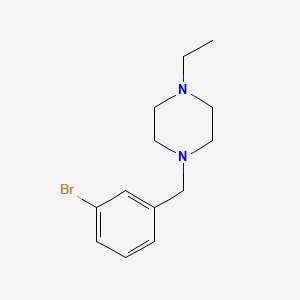
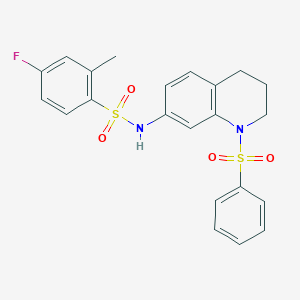
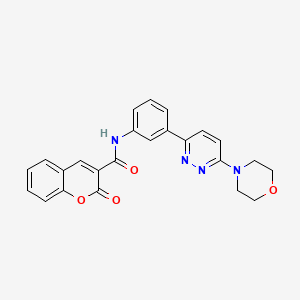
![N-[4-[[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2564114.png)
![2-Thiophen-2-ylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2564117.png)
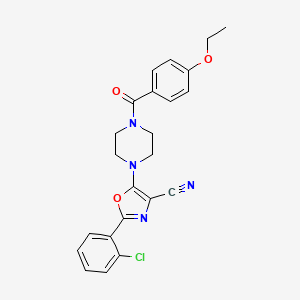
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2564120.png)


![3-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2564124.png)
![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide](/img/structure/B2564125.png)
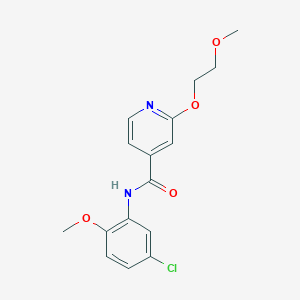
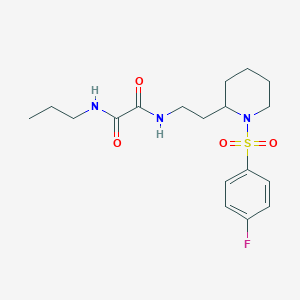
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)
